N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide
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Description
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C25H23FN2O4S2 and its molecular weight is 498.59. The purity is usually 95%.
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Scientific Research Applications
Photosensitizers for Photodynamic Therapy
A study describes the synthesis and characterization of new compounds with potential for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for such applications (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activities
Another study focuses on the synthesis of sulfonamide derivatives and evaluates their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives showed interesting cytotoxic activities, suggesting their importance for further anti-tumor activity studies (Gul et al., 2016).
Probes for Selective Detection
Research into the development of a reaction-based fluorescent probe for the discrimination of thiophenols over aliphatic thiols highlights the potential of certain compounds in environmental and biological sciences. The probe displayed high selectivity and sensitivity, demonstrating its application prospect for thiophenol sensing in water samples (Wang et al., 2012).
Proton Exchange Membranes for Fuel Cell Applications
A study presents the synthesis of a new sulfonated side-chain grafting unit for the creation of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers exhibit good properties as polyelectrolyte membrane materials for fuel cell applications, with high proton conductivity (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)sulfonyl-N-(5-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O4S2/c1-32-20-11-14-23-22(16-20)27-25(33-23)28(17-18-6-3-2-4-7-18)24(29)8-5-15-34(30,31)21-12-9-19(26)10-13-21/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXLZTZCHHTAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-((4-fluorophenyl)sulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)butanamide |
Disclaimer and Information on In-Vitro Research Products
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